

# Literature review of 1-Bromo-2-(isothiocyanatomethyl)benzene research

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## Compound of Interest

Compound Name: 1-Bromo-2-(isothiocyanatomethyl)benzene

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## Literature Review of 1-Bromo-2-(isothiocyanatomethyl)benzene

A comprehensive review of publicly available scientific literature reveals a significant lack of specific research data for the compound **1-Bromo-2-(isothiocyanatomethyl)benzene** (also known as 2-bromobenzyl isothiocyanate). While the compound is listed in chemical databases with the CAS Number 17863-40-0 and the molecular formula C<sub>8</sub>H<sub>6</sub>BrNS, detailed experimental protocols for its synthesis, quantitative data on its chemical and physical properties, and its applications in biological or chemical research are not readily available in the reviewed literature.<sup>[1][2]</sup>

This technical guide will, therefore, provide a summary of general synthetic methods for structurally related substituted benzyl isothiocyanates and an overview of their known chemical properties and biological activities, which may serve as a proxy for understanding the potential characteristics of **1-Bromo-2-(isothiocyanatomethyl)benzene**.

## General Synthesis of Substituted Benzyl Isothiocyanates

The most common and versatile method for the synthesis of isothiocyanates, including substituted benzyl isothiocyanates, involves the reaction of a primary amine with a thiocarbonyl

transfer reagent.[3][4][5][6] The general pathway begins with the corresponding substituted benzylamine.

#### Key Synthetic Pathways:

- From Primary Amines using Carbon Disulfide (CS<sub>2</sub>): This is a widely used, two-step approach.[3]
  - Step 1: Dithiocarbamate Salt Formation: The primary amine (e.g., 2-bromobenzylamine) reacts with carbon disulfide in the presence of a base (like potassium carbonate or triethylamine) to form a dithiocarbamate salt in situ.[7]
  - Step 2: Desulfurization: The dithiocarbamate salt is then treated with a desulfurization agent to yield the isothiocyanate.[4] Common desulfurizing agents include cyanuric chloride, triphosgene, or hydrogen peroxide.[4][7]
- Using Thiophosgene and its Alternatives: Historically, thiophosgene (CSCl<sub>2</sub>) was a common reagent for this conversion. However, due to its high toxicity, alternative and safer thiocarbonyl transfer reagents like 1,1'-thiocarbonyldiimidazole (TCDI) are now preferred.[3]

The synthesis of the unsubstituted benzyl isothiocyanate from benzylamine and carbon disulfide has been reported to achieve high yields, often up to 99%.[7][8] It is plausible that a similar approach could be applied to the synthesis of **1-Bromo-2-(isothiocyanatomethyl)benzene** starting from 2-bromobenzylamine.

## General Experimental Protocol for Isothiocyanate Synthesis from a Primary Amine

The following is a generalized protocol based on methods reported for the synthesis of various alkyl and aryl isothiocyanates and can be adapted for the synthesis of the target compound.[7]

#### Materials:

- Substituted Benzylamine (e.g., 2-bromobenzylamine)
- Carbon Disulfide (CS<sub>2</sub>)

- Potassium Carbonate ( $K_2CO_3$ )
- Cyanuric Chloride (TCT)
- Dichloromethane ( $CH_2Cl_2$ )
- Water
- Dimethylformamide (DMF) (for electron-deficient amines)

#### Procedure:

- To a mixture of the primary amine (1 equivalent) and potassium carbonate (2 equivalents) in water, carbon disulfide (1.2 equivalents) is added dropwise at room temperature.
- The reaction mixture is stirred for several hours until the formation of the dithiocarbamate salt is complete (monitoring by HPLC or GC is recommended).
- The mixture is then cooled to  $0^\circ C$ , and a solution of cyanuric chloride (0.5 equivalents) in dichloromethane is added dropwise.
- After the addition is complete, the mixture is stirred for an additional 30 minutes.
- The reaction mixture is then basified (e.g., with 6N NaOH) to a  $pH > 11$ .
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are dried over an anhydrous salt (e.g.,  $Na_2SO_4$ ), filtered, and the solvent is removed under reduced pressure to yield the crude isothiocyanate, which can be further purified by chromatography if necessary.

## Physicochemical and Spectroscopic Data

Specific quantitative data for **1-Bromo-2-(isothiocyanatomethyl)benzene** is not available in the reviewed literature. However, for the parent compound, benzyl isothiocyanate, the following data is reported:

Property	Value	Reference
Molecular Formula	C8H7NS	[8]
Molecular Weight	149.21 g/mol	[8]
Appearance	Colorless oil	[7]
IR (neat)	2091 cm <sup>-1</sup> (νN=C=S)	[7]
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 4.71 (s, 2H), 7.31–7.41 (m, 5H)	[7]
GC-EIMS (m/z)	149 [M <sup>+</sup> , 30%], 91 (100%)	[7]

For the related compound, 2-chlorobenzyl isothiocyanate, a refractive index of 1.6115-1.6175 @ 20°C is reported.[9]

## Reactivity and Potential Applications

Isothiocyanates are known for their reactivity towards nucleophiles, particularly at the electrophilic carbon atom of the -N=C=S group. They readily react with amines, thiols, and alcohols.[10] This reactivity is fundamental to their biological activities and their use as synthetic intermediates.[3][6]

Potential Applications in Research and Drug Development:

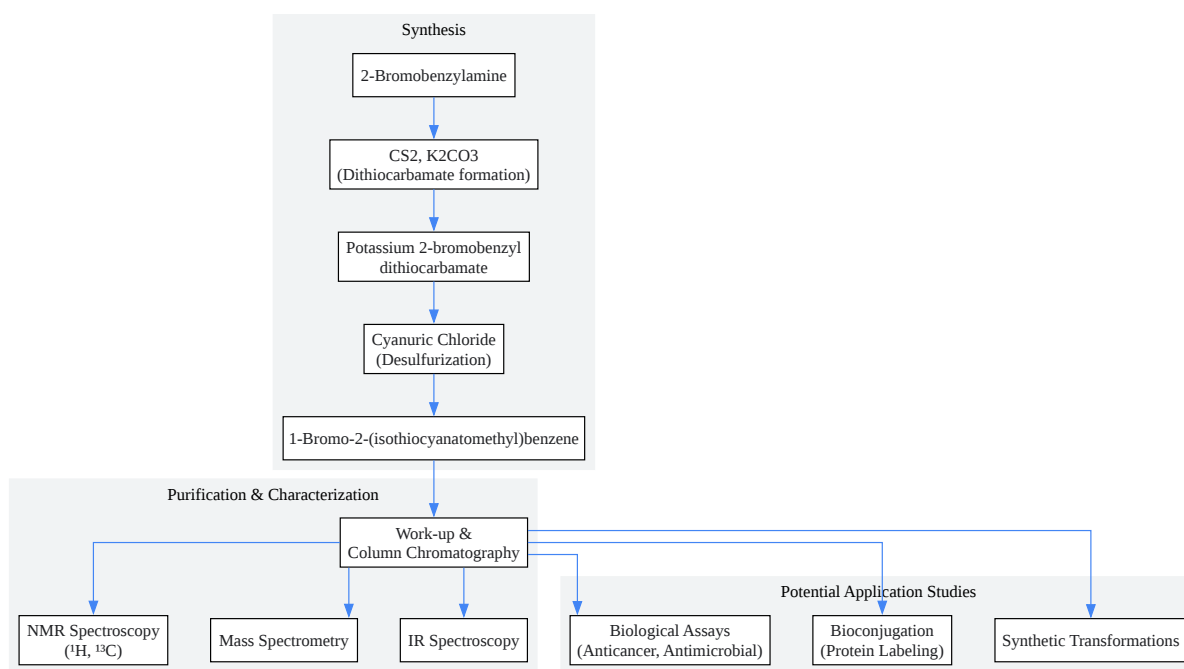
- **Anticancer and Antimicrobial Agents:** Many isothiocyanates, particularly those derived from cruciferous vegetables like benzyl isothiocyanate, have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties.[3][11] They are known to induce apoptosis in cancer cells and inhibit various enzymatic pathways.[11]
- **Bioconjugation:** The reactivity of the isothiocyanate group with amine and thiol groups on proteins makes them useful reagents for bioconjugation, such as fluorescently labeling proteins for imaging studies.[12] Benzyl isothiocyanates have been shown to be effective for cysteine-specific labeling of proteins.[12]
- **Synthetic Intermediates:** Isothiocyanates are versatile building blocks in organic synthesis, used in the preparation of various nitrogen- and sulfur-containing heterocyclic compounds.

[10]

The bromo-substitution on the benzene ring of **1-Bromo-2-(isothiocyanatomethyl)benzene** would likely influence its reactivity and biological activity compared to the unsubstituted benzyl isothiocyanate. The bromine atom is an electron-withdrawing group, which could affect the electrophilicity of the isothiocyanate carbon. Furthermore, the bromine atom provides a handle for further synthetic modifications, for example, through cross-coupling reactions.

## Logical Workflow for Synthesis and Characterization

Below is a generalized workflow for the synthesis and characterization of a substituted benzyl isothiocyanate like the target compound.



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General workflow for synthesis and application studies.

In conclusion, while direct research on **1-Bromo-2-(isothiocyanatomethyl)benzene** is scarce, the established chemistry of related isothiocyanates provides a strong framework for its synthesis and suggests potential areas for its application in chemical and biological research. Further studies are needed to elucidate the specific properties and utility of this particular compound.

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